Acid Fuchsin calcium salt
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Overview
Description
Mechanism of Action
Target of Action
Acid Fuchsin Calcium Salt, also known as Acid Magenta, Acid Rubin, Fuchsin S, SS, SS, ST, or SIII, Rubin S , is primarily used as a biological stain in various histological and microscopic applications . It targets specific structures within cells, particularly in histopathological preparations, where it is used to highlight certain components such as collagen fibers and smooth muscle .
Mode of Action
It is known that the dye binds to these cellular components, enabling them to be visualized under a microscope . The staining intensity of this compound qualitatively correlates with the abundance of the targeted structures .
Biochemical Pathways
The staining process can reveal changes in these molecules, providing insights into cellular processes and structures .
Result of Action
The primary result of this compound’s action is the staining of specific cellular structures, allowing for their visualization under a microscope . This can provide valuable information about the structure and function of these components, contributing to our understanding of cellular biology and pathology .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, at pH levels of 12-14, Acid Fuchsin changes from red to colorless . This property can be leveraged in certain staining protocols to differentiate between different types of tissues or cellular structures .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Acid Fuchsin Calcium Salt are largely tied to its role as a biological stain. It interacts with various biomolecules in cells, particularly proteins, to produce a color change that allows for the visualization of cellular structures . The nature of these interactions is largely electrostatic, with the dye forming ionic bonds with charged groups on the biomolecules .
Cellular Effects
This compound influences cell function primarily through its ability to stain different components of the cell, thereby allowing for their visualization and study . It does not appear to significantly impact cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of ionic bonds with charged groups on biomolecules, particularly proteins . This allows the dye to bind to these molecules and produce a color change that can be visualized under a microscope .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are relatively stable over time . The dye does not appear to degrade significantly and continues to produce a strong color change when bound to biomolecules .
Metabolic Pathways
It does not interact with enzymes or cofactors, nor does it appear to affect metabolic flux or metabolite levels .
Transport and Distribution
Given its use as a stain, it is likely that it can diffuse freely through the extracellular space and into cells .
Subcellular Localization
As a stain, this compound can be found throughout the cell, binding to various biomolecules in different cellular compartments . Its localization is not restricted to any particular organelle or compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acid fuchsin calcium salt involves the sulfonation of triaminotriphenylmethane. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the sulfonation process is optimized for yield and purity. The reaction mixture is then neutralized with calcium hydroxide to form the calcium salt .
Chemical Reactions Analysis
Types of Reactions: Acid fuchsin calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its leuco form, which is colorless.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the parent compound.
Reduction: Leuco acid fuchsin.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acid fuchsin calcium salt is used as a pH indicator and in various analytical techniques to detect the presence of specific ions and compounds .
Biology: The compound is extensively used as a biological stain in histological procedures, including the Van Gieson connective tissue stain, Mallory’s connective tissue stain, and Altmann’s mitochondrial stain . It is also used in fluorescent staining of latent fingerprints and tracking water flow within plants .
Medicine: In medical research, this compound is used in staining procedures to differentiate between different types of tissues and cells, aiding in the diagnosis of various diseases .
Industry: The compound is used in the manufacturing of diagnostic assays and in the production of various histological and hematological stains .
Comparison with Similar Compounds
- Acid magenta
- Acid rubin
- Fuchsin S
- SS, SS, ST, or SIII
- Rubin S
Comparison: While all these compounds share similar staining properties, acid fuchsin calcium salt is unique due to its certified dye content of ≥60% and its specific applications in various histological stains . Its ability to change color at different pH levels also sets it apart from other similar compounds .
Properties
IUPAC Name |
calcium;2-amino-5-[(4-amino-3-sulfonatophenyl)-(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSOAESJQVWXBZ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)O.[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17CaN3O9S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924469 |
Source
|
Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-10-1 |
Source
|
Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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